[2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid
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Overview
Description
[2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid is a complex organic compound that features a benzyloxycarbonyl group, a cyclohexylamino group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid typically involves the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The process begins with the preparation of the benzyloxycarbonyl-protected amine, followed by the introduction of the cyclohexylamino group. The final step involves the incorporation of the acetic acid moiety. The reaction conditions often include the use of mild acids for deprotection and various coupling reagents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into more reactive forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
[2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target without undergoing unwanted side reactions. The cyclohexylamino group can enhance binding affinity and specificity, while the acetic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamines: These compounds share a similar structural motif and are known for their biological activity and therapeutic potential.
2-Aminobenzothiazoles: These compounds are also used in medicinal chemistry and have similar synthetic routes and reaction conditions.
2-Methoxyphenyl isocyanate: This compound is used for the protection of amino groups and shares some chemical properties with [2-(Benzyloxycarbonyl-methyl-amino)-cyclohexylamino]-acetic acid.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. The presence of both benzyloxycarbonyl and cyclohexylamino groups provides enhanced stability and reactivity, making it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-[[2-[methyl(phenylmethoxycarbonyl)amino]cyclohexyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-19(17(22)23-12-13-7-3-2-4-8-13)15-10-6-5-9-14(15)18-11-16(20)21/h2-4,7-8,14-15,18H,5-6,9-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCAOOTWYZVDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1NCC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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